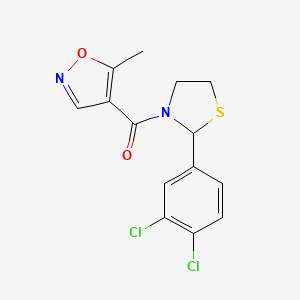

(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-4-yl)methanone

Description

“(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-4-yl)methanone” is a heterocyclic compound featuring a thiazolidine ring fused with a 3,4-dichlorophenyl group and a 5-methylisoxazole moiety linked via a methanone bridge. The 3,4-dichlorophenyl substituent is a hallmark of bioactive molecules, often enhancing lipophilicity and receptor-binding affinity, while the isoxazole ring contributes to metabolic stability and structural rigidity .

Propriétés

IUPAC Name |

[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(5-methyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O2S/c1-8-10(7-17-20-8)13(19)18-4-5-21-14(18)9-2-3-11(15)12(16)6-9/h2-3,6-7,14H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRRLGYWFDGHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-4-yl)methanone has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes current findings regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Composition and Synthesis

The compound is a thiazolidine derivative featuring a dichlorophenyl group and a methylisoxazole moiety. Its synthesis typically involves multi-step reactions starting from thiazolidine precursors, which are then functionalized to yield the final product. The structural formula can be represented as follows:

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The Methyl Thiazolyl Tetrazolium (MTT) assay was employed to evaluate its effectiveness. The results indicated an IC50 value of approximately 42.30 µM , suggesting moderate potency compared to standard chemotherapeutics like cisplatin, which has an IC50 of 21.42 µM .

| Compound | IC50 (µM) |

|---|---|

| (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(5-methylisoxazol-4-yl)methanone | 42.30 |

| Cisplatin | 21.42 |

The mechanism underlying its anticancer effects may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators, although detailed mechanisms require further elucidation.

2. Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. A study assessed its ability to inhibit albumin denaturation, a common assay for anti-inflammatory activity. The results indicated that it effectively reduces protein denaturation, which is a key factor in inflammation .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Docking studies suggest that it may inhibit CDK2, a crucial enzyme in cell cycle regulation .

- Reactive Oxygen Species (ROS) Modulation : Some thiazolidine derivatives have been reported to influence ROS levels, potentially leading to reduced oxidative stress in cells.

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing vs.

- Heterocyclic Diversity: The thiazolidinone-isoxazole combination in the target compound offers a planar, rigid scaffold distinct from BD 1008’s flexible piperidine-amine backbone, which could influence pharmacokinetic profiles .

Table 2: Functional Group Impact on Properties

Critical Analysis :

- However, the absence of an ionizable amine in the latter may limit blood-brain barrier penetration compared to BD 1047 .

- Metabolic Stability : The isoxazole ring in the target compound likely confers resistance to oxidative metabolism compared to the triazole-pyrazole systems in ’s compounds, which may undergo ring-opening reactions .

Crystallographic and Conformational Behavior

Compounds with halogenated aryl groups, such as those in , exhibit isostructural triclinic (P¯1) packing with perpendicular aryl orientations, which could influence crystallinity and dissolution rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.